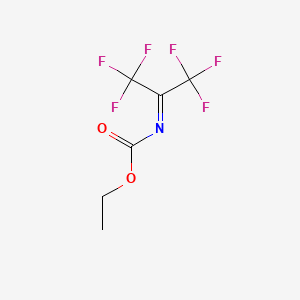
ethyl N-(hexafluoropropan-2-ylidene)carbamate
描述
Ethyl N-(hexafluoropropan-2-ylidene)carbamate is a versatile chemical compound known for its unique properties and reactivity. It finds applications in various fields such as organic synthesis, catalysis, and materials science. The compound’s structure includes a carbamate group bonded to an ethyl group and a hexafluoropropan-2-ylidene moiety, which imparts distinct physicochemical characteristics.
作用机制
Target of Action
Ethyl N-(hexafluoropropan-2-ylidene)carbamate primarily targets the endocannabinoid degrading enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) . These enzymes play a crucial role in the endocannabinoid system, which is widely distributed throughout the organism and consists of the endocannabinoid receptors CB1 and CB2, their natural ligands, the endocannabinoids, and the enzymes responsible for endocannabinoid degradation .
Mode of Action
The compound interacts with its targets (FAAH and MAGL) by inhibiting their activity . The reactive hexafluoroisopropyl carbamate group of the compound is mainly responsible for the strength of the inhibitory effect . This inhibition results in changes in the activity of the endocannabinoid system.
Biochemical Pathways
The inhibition of FAAH and MAGL by this compound affects the endocannabinoid system. This system mediates diverse pharmacological effects through the production of endocannabinoids from phospholipids on demand . The two most prominent endocannabinoids are arachidonoyl ethanolamide, also known as anandamide, and 2-arachidonoyl glycerol (2-AG) .
Pharmacokinetics
Selected derivatives of the compound were tested for hydrolytic stability in aqueous solution, liver homogenate, and blood plasma, as well as for aqueous solubility and for permeability in a caco-2 cell model . Some compounds showed a slightly higher MAGL inhibitory effect than the known selective MAGL inhibitor ABX-1431 and also partly surpassed this substance with regard to certain physicochemical and biochemical properties such as water solubility and cell permeability .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of FAAH and MAGL, leading to changes in the activity of the endocannabinoid system . The specific effects would depend on the context of the endocannabinoid system’s role in the particular cellular environment.
Action Environment
Environmental factors that influence the compound’s action, efficacy, and stability include its hydrolytic stability in different environments (aqueous solution, liver homogenate, and blood plasma) and its solubility and permeability properties . These factors can affect the compound’s bioavailability and thus its efficacy.
生化分析
Biochemical Properties
Ethyl N-(hexafluoropropan-2-ylidene)carbamate plays a significant role in various biochemical reactions. It interacts with enzymes such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), acting as an inhibitor . These interactions are crucial for modulating the endocannabinoid system, which is involved in numerous physiological processes. The compound’s ability to inhibit these enzymes suggests its potential in regulating lipid signaling pathways and influencing cellular responses.
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of MAGL and FAAH can lead to increased levels of endocannabinoids, which in turn affect cell signaling pathways related to pain, inflammation, and neuroprotection . Additionally, the compound’s impact on gene expression can result in altered cellular responses and metabolic activities.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with target enzymes. By inhibiting MAGL and FAAH, the compound prevents the breakdown of endocannabinoids, leading to their accumulation and prolonged activity . This inhibition can result in the modulation of various physiological processes, including pain perception, appetite regulation, and immune responses. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their catalytic activity and altering downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of target enzymes, resulting in prolonged cellular effects. These temporal changes are crucial for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, including disruptions in normal cellular functions and metabolic processes. Understanding the dosage-dependent effects is essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid signaling. It interacts with enzymes such as MAGL and FAAH, influencing the breakdown and synthesis of endocannabinoids . These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s role in these pathways highlights its potential in modulating lipid metabolism and related physiological processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its activity and effectiveness. Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is important for its interactions with target enzymes and the modulation of cellular processes. Studying the subcellular distribution of the compound provides insights into its mechanism of action and potential therapeutic applications.
准备方法
The synthesis of ethyl N-(hexafluoropropan-2-ylidene)carbamate typically involves the reaction of 1,1,1,3,3,3-hexafluoropropan-2-ol with triphosgene in the presence of triethylamine in acetonitrile . This reaction produces an activated carbamate intermediate, which is then reacted with an appropriate amine to form the desired carbamate compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反应分析
Ethyl N-(hexafluoropropan-2-ylidene)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The carbamate group can be substituted with other functional groups using suitable reagents and conditions. Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Ethyl N-(hexafluoropropan-2-ylidene)carbamate is widely used in scientific research due to its unique properties. Some of its applications include:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Catalysis: The compound is used as a catalyst or catalyst precursor in various chemical reactions.
Materials Science: It is employed in the development of new materials with specific properties.
Biological Research: The compound is studied for its potential biological activities and interactions with enzymes.
相似化合物的比较
Ethyl N-(hexafluoropropan-2-ylidene)carbamate can be compared with other carbamate compounds, such as:
属性
IUPAC Name |
ethyl N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F6NO2/c1-2-15-4(14)13-3(5(7,8)9)6(10,11)12/h2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXXRHLTFHWCCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N=C(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F6NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


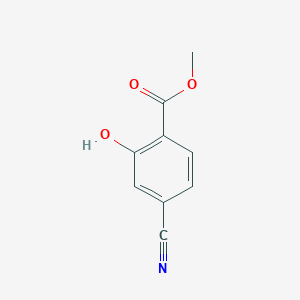
![2-(Trifluoromethyl)-1H-benzo[d]imidazol-4-amine](/img/structure/B3040333.png)
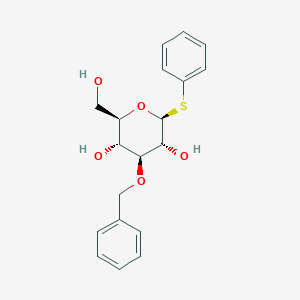
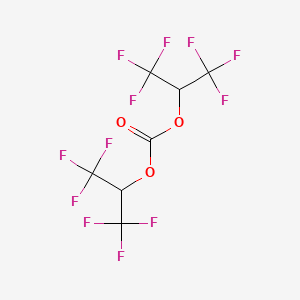

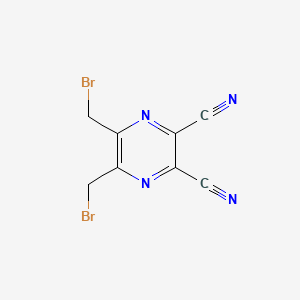
![[(2R,3S,4S,5R,6S)-3,4-Diacetyloxy-6-(4-methylphenyl)sulfanyl-5-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B3040339.png)

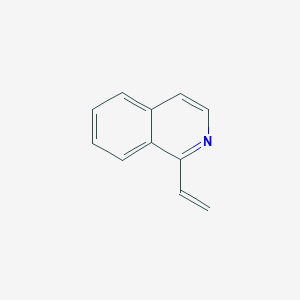
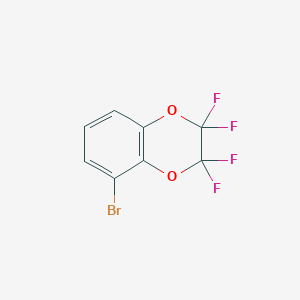
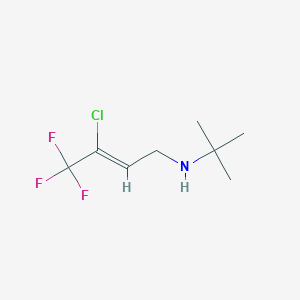


![(1R,6S)-3-Methyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B3040355.png)
